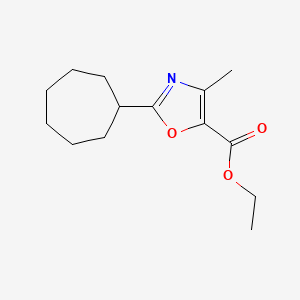
Methyl 2-bromo-2-(3,4-dimethoxyphenyl)acetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 2-bromo-2-(3,4-dimethoxyphenyl)acetate: is an organic compound with the molecular formula C11H13BrO4. It is a brominated ester derivative of 3,4-dimethoxyphenylacetic acid. This compound is of interest in organic synthesis and medicinal chemistry due to its unique structural features and reactivity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Methyl 2-bromo-2-(3,4-dimethoxyphenyl)acetate can be synthesized through the bromination of methyl 2-(3,4-dimethoxyphenyl)acetate. The reaction typically involves the use of bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a catalyst like azobisisobutyronitrile (AIBN) under reflux conditions .
Industrial Production Methods: Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis process, ensuring proper handling of bromine and other reagents to maintain safety and efficiency.
Análisis De Reacciones Químicas
Types of Reactions:
Substitution Reactions: The bromine atom in methyl 2-bromo-2-(3,4-dimethoxyphenyl)acetate can be substituted by nucleophiles such as amines or thiols, leading to the formation of various derivatives.
Oxidation Reactions: The compound can undergo oxidation reactions to form corresponding carboxylic acids or other oxidized products.
Reduction Reactions: Reduction of the ester group can yield alcohol derivatives.
Common Reagents and Conditions:
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products:
Substitution: Amino or thio derivatives.
Oxidation: Carboxylic acids.
Reduction: Alcohol derivatives.
Aplicaciones Científicas De Investigación
Chemistry: Methyl 2-bromo-2-(3,4-dimethoxyphenyl)acetate is used as an intermediate in the synthesis of more complex organic molecules. It is particularly useful in the preparation of compounds with potential biological activity .
Biology and Medicine: The compound is studied for its potential pharmacological properties. Brominated aromatic compounds often exhibit interesting biological activities, including antimicrobial and anticancer properties .
Industry: In the chemical industry, this compound can be used as a building block for the synthesis of various fine chemicals and pharmaceuticals.
Mecanismo De Acción
The mechanism of action of methyl 2-bromo-2-(3,4-dimethoxyphenyl)acetate is not well-documented. its reactivity is primarily due to the presence of the bromine atom, which can participate in various substitution reactions. The ester group also plays a role in its reactivity, allowing for hydrolysis and other transformations .
Comparación Con Compuestos Similares
- Methyl 2-bromo-2-(4-methoxyphenyl)acetate
- Methyl 2-bromo-2-(3,4,5-trimethoxyphenyl)acetate
- Methyl 2-bromo-2-(3,4-dimethoxyphenyl)propanoate
Uniqueness: Methyl 2-bromo-2-(3,4-dimethoxyphenyl)acetate is unique due to the presence of two methoxy groups on the aromatic ring, which can influence its electronic properties and reactivity. This makes it a valuable intermediate in organic synthesis, particularly for the preparation of compounds with potential biological activity .
Propiedades
Fórmula molecular |
C11H13BrO4 |
|---|---|
Peso molecular |
289.12 g/mol |
Nombre IUPAC |
methyl 2-bromo-2-(3,4-dimethoxyphenyl)acetate |
InChI |
InChI=1S/C11H13BrO4/c1-14-8-5-4-7(6-9(8)15-2)10(12)11(13)16-3/h4-6,10H,1-3H3 |
Clave InChI |
CMQSRYGUPBPAJU-UHFFFAOYSA-N |
SMILES canónico |
COC1=C(C=C(C=C1)C(C(=O)OC)Br)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



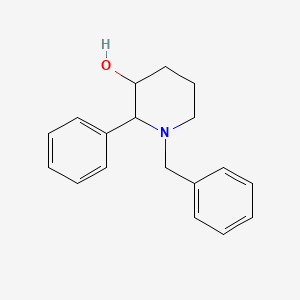

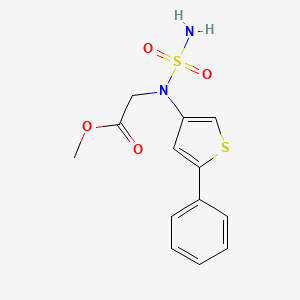


![Tert-butyl 3-[3-(dimethylamino)prop-2-enoyl]pyrrolidine-1-carboxylate](/img/structure/B13876320.png)
![N-[4-[[7-(2-pyrrolidin-1-ylethoxy)-1,8-naphthyridin-4-yl]amino]phenyl]benzamide](/img/structure/B13876321.png)
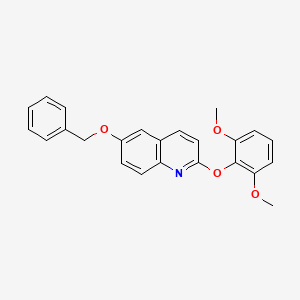
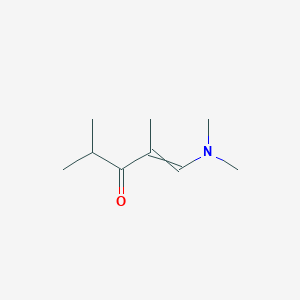
![1-[(3-Bromophenyl)-phenylmethyl]piperazine](/img/structure/B13876338.png)
![N-naphthalen-2-yl-4-[(7-oxo-8H-1,8-naphthyridin-4-yl)amino]benzamide](/img/structure/B13876351.png)
![N-[2-(8-formyl-7-hydroxy-2-oxochromen-4-yl)ethyl]-N-prop-2-enylcarbamate](/img/structure/B13876359.png)
